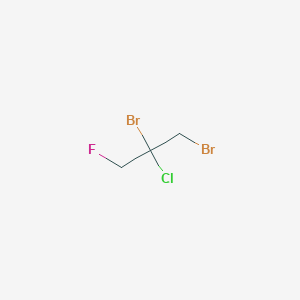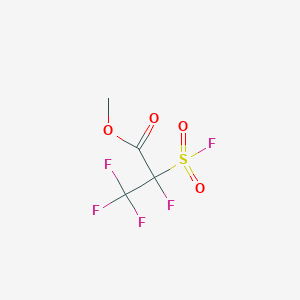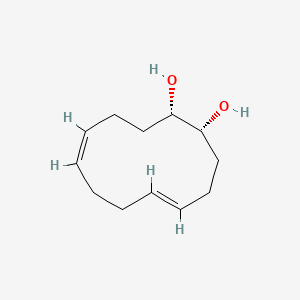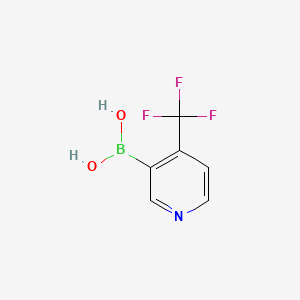
(4-(Trifluoromethyl)pyridin-3-yl)boronic acid
Overview
Description
“(4-(Trifluoromethyl)pyridin-3-yl)boronic Acid” is a reagent used in a study of bicyclic octahydrocyclopenta-pyrrolo antagonists of RBP4 protein for potential treatment of atrophic age-related macular degeneration and Stargardt disease .
Synthesis Analysis
Boronic acids, such as “(4-(Trifluoromethyl)pyridin-3-yl)boronic Acid”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The synthetic processes used to obtain these active compounds are also referred . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The structure of “(4-(Trifluoromethyl)pyridin-3-yl)boronic Acid” was characterized by IR, 1 H NMR, 13 C NMR and MS, its structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Chemical Reactions Analysis
Boronic acids, such as “(4-(Trifluoromethyl)pyridin-3-yl)boronic Acid”, have been used in various chemical reactions. For example, they have been used in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The molecular weight of “(4-(Trifluoromethyl)pyridin-3-yl)boronic Acid” is 190.92 g/mol . It has a boiling point of 323.5±52.0 °C and a density of 1.44±0.1 g/cm3 .Scientific Research Applications
Agrochemical Industry
(4-(Trifluoromethyl)pyridin-3-yl)boronic acid: and its derivatives are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients that protect crops from pests. The trifluoromethylpyridine (TFMP) moiety, in particular, is crucial for the development of new agrochemicals, with more than 20 TFMP-containing agrochemicals having acquired ISO common names .
Pharmaceutical Industry
In the pharmaceutical sector, several drugs containing the TFMP moiety have been granted market approval. This compound’s derivatives are involved in the synthesis of pharmaceuticals due to their unique physicochemical properties, which contribute to the biological activities of the drugs .
Suzuki-Miyaura Coupling
The compound is a valuable reagent in the Suzuki-Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon-carbon bond-forming process. It’s appreciated for its mild and functional group tolerant reaction conditions, and its organoboron reagents are stable, readily prepared, and environmentally benign .
HIV-1 Protease Inhibitors
As a reagent, (4-(Trifluoromethyl)pyridin-3-yl)boronic acid is used in the preparation of HIV-1 protease inhibitors. These inhibitors are crucial for the treatment of HIV by interfering with the virus’s ability to replicate within the host cell .
Cancer Therapeutics
The compound is also instrumental in developing potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors. These inhibitors play a role in regulating cell growth and survival, making them targets for cancer treatment strategies .
Microwave-Assisted Reactions
It is used in ligand-free palladium-catalyzed Suzuki coupling reactions under microwave irradiation. This method enhances the efficiency of the reaction, reducing the time and energy required for the synthesis of complex organic compounds .
Mechanism of Action
Safety and Hazards
Future Directions
The interest for boronic acids, such as “(4-(Trifluoromethyl)pyridin-3-yl)boronic Acid”, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
[4-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-11-3-5(4)7(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOLKFXETWUREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660277 | |
| Record name | [4-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Trifluoromethyl)pyridin-3-yl)boronic acid | |
CAS RN |
947533-41-7 | |
| Record name | [4-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




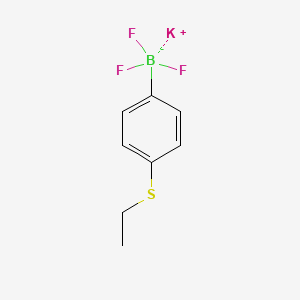
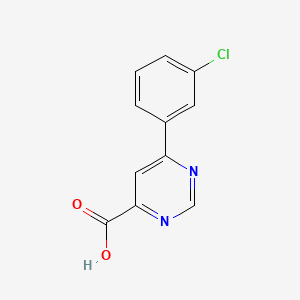
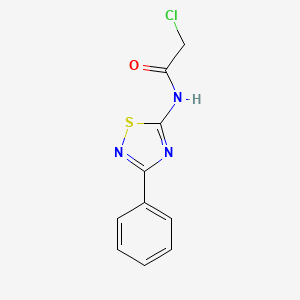
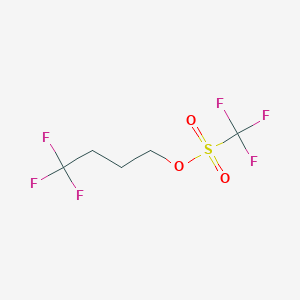
![(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417948.png)

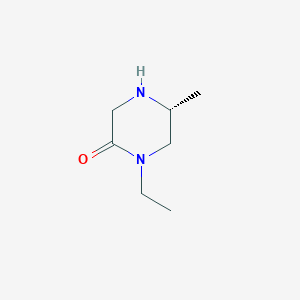
![ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1417955.png)
